methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines . The reaction conditions often involve the use of microwave irradiation to optimize the conversion of enamines into the desired indole derivatives, achieving high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed coupling reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-3-carboxylate: Another indole derivative with similar structural features.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: A compound with a thiazole ring in addition to the indole structure.
Methyl 3-formyl-1H-indole-6-carboxylate: An indole derivative with a formyl group.
Uniqueness
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group and the pyrido[3,4-b]indole structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H13ClN2O2 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H13ClN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-10,21H,1H3 |
InChI Key |
DTWOZTKIUZICRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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